Ethyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
CAS No.: 106666-26-6
Cat. No.: VC21526285
Molecular Formula: C16H18N2O3S
Molecular Weight: 318.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106666-26-6 |
|---|---|
| Molecular Formula | C16H18N2O3S |
| Molecular Weight | 318.4g/mol |
| IUPAC Name | ethyl 4,5-dimethyl-2-(phenylcarbamoylamino)thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C16H18N2O3S/c1-4-21-15(19)13-10(2)11(3)22-14(13)18-16(20)17-12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H2,17,18,20) |
| Standard InChI Key | AVLLTWMRMQIJAO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=C1C)C)NC(=O)NC2=CC=CC=C2 |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C)C)NC(=O)NC2=CC=CC=C2 |
Introduction
Chemical Properties and Structure
Structural Characteristics
Ethyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate features a thiophene core with multiple functional groups arranged around the heterocyclic ring. This molecule contains a 4,5-dimethyl substituted thiophene scaffold with an ethyl carboxylate group at position 3 and an anilinocarbonylamino (phenylcarbamoylamino) group at position 2. This arrangement of substituents creates a complex molecular architecture with multiple potential interaction sites for biological targets or chemical reactions.
Chemical Identity and Physical Properties
The compound's identity and physical properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 106666-26-6 |
| Molecular Formula | C₁₆H₁₈N₂O₃S |
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | ethyl 4,5-dimethyl-2-(phenylcarbamoylamino)thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C16H18N2O3S/c1-4-21-15(19)13-10(2)11(3)22-14(13)18-16(20)17-12-8-6-5-7-9-12 |
| Physical Appearance | Presumed solid (based on related compounds) |
The compound contains two methyl groups at positions 4 and 5 of the thiophene ring, which likely contribute to its lipophilicity. The ethyl carboxylate group at position 3 introduces an ester functionality, while the anilinocarbonylamino group at position 2 provides both hydrogen bond donor and acceptor capabilities, potentially enhancing its interactions with biological targets.
Synthesis Methods
Paal-Knorr Thiophene Synthesis
The Paal-Knorr method involves the reaction of 1,4-dicarbonyl compounds with a sulfur source to form the thiophene ring. This approach could be modified to incorporate the required substituents . The reaction typically employs phosphorus pentasulfide (P₂S₅) or Lawesson's reagent as the sulfur source. The mechanism involves initial formation of a thione, followed by tautomerization and cyclization, with aromaticity driving the elimination of water or hydrogen sulfide to yield the thiophene product .
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis involves the condensation of thioglycolic acid with α,β-acetylenic esters, followed by base treatment to form 3-hydroxyl-2-thiophenecarboxylic acid derivatives . This method could potentially be adapted to synthesize the precursor thiophene structure, which could then be further functionalized to introduce the anilinocarbonylamino group.
Post-Synthetic Modifications
For the specific synthesis of Ethyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate, a likely approach would involve:
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Synthesis of Ethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate as a key intermediate
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Reaction of this intermediate with phenyl isocyanate or a similar reagent to introduce the anilinocarbonylamino group
This stepwise approach would allow for the construction of the thiophene core with the required substituents, followed by targeted functionalization to introduce the anilinocarbonylamino group.
Biological and Pharmaceutical Applications
Structure-Activity Relationships
The biological activity of thiophene derivatives is often closely related to their structural features. For Ethyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate, several structural elements may contribute to potential biological activities:
Comparison with Related Compounds
Several structurally related thiophene derivatives have demonstrated significant biological activities. For example:
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Ethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate, a potential precursor to the target compound, has been studied for various biological applications
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Other 2-aminothiophene derivatives have shown anticancer, anti-inflammatory, and antimicrobial properties
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Thiophene compounds with carboxylate functionalities have demonstrated enzyme inhibitory activities
Understanding these structure-activity relationships provides valuable insights into the potential biological applications of Ethyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate and guides further research into its pharmacological profile.
Research Status and Future Directions
Promising Research Avenues
Several promising research directions for Ethyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate include:
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Comprehensive physicochemical characterization
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Development of optimized synthetic routes
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Systematic evaluation of biological activities
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Structure-activity relationship studies to identify key pharmacophoric elements
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Investigation of potential applications in materials science
Analytical Challenges and Solutions
The analysis and characterization of thiophene derivatives like Ethyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate present several challenges, including:
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Purification: Developing efficient purification methods to obtain high-purity samples
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Structural confirmation: Employing advanced spectroscopic techniques for unambiguous structural elucidation
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Stability assessment: Evaluating the compound's stability under various conditions to inform handling and storage procedures
Addressing these analytical challenges will be crucial for advancing research on this compound and realizing its potential applications.
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